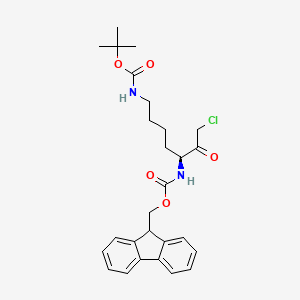

Fmoc-Lys(Boc)-COCH2Cl

描述

Fmoc-Lys(Boc)-COCH2Cl is a complex organic compound. It is characterized by its unique structure, which includes a fluorenylmethyl ester group, a chloroacetyl group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves multiple steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the chloroacetyl intermediate: The protected amine is then reacted with chloroacetyl chloride in the presence of a base to form the chloroacetyl intermediate.

Coupling with fluorenylmethyl ester: The final step involves coupling the chloroacetyl intermediate with fluorenylmethyl ester under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

Fmoc-Lys(Boc)-COCH2Cl undergoes various chemical reactions, including:

Substitution reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

Substitution reactions: Products depend on the nucleophile used.

Deprotection: The free amine is obtained.

Hydrolysis: The corresponding carboxylic acid is formed.

科学研究应用

Peptide Synthesis

Fmoc-Lys(Boc)-COCH2Cl is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for the introduction of lysine residues into peptides, which are crucial for various biological functions.

- Fmoc Protection : The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, allowing for selective reactions at other functional sites without interfering with the lysine's reactivity. This is particularly important when synthesizing complex peptides that require multiple protection strategies to maintain the integrity of sensitive functional groups during synthesis .

- Boc Protection : The Boc (tert-butyloxycarbonyl) group protects the side chain amine of lysine, providing additional stability during synthesis. This dual protection strategy enhances the compound's utility in multi-step peptide synthesis where orthogonal protection is necessary .

Drug Development

The compound has been utilized in the synthesis of bioactive peptides with therapeutic potential. For example:

- Inhibitors of Cathepsin B : this compound has been employed in synthesizing Z-Arg-Lys-AOMK, a selective inhibitor of cathepsin B, which is implicated in neurodegenerative diseases like Alzheimer's. The synthesis involves acylation with 2,6-dimethylbenzoic acid followed by Fmoc deprotection under mild acidic conditions, demonstrating the compound's role in developing neuroprotective agents .

- Michael Addition Reactions : The compound can participate in intramolecular Michael addition reactions post-deprotection, allowing for the formation of complex cyclic structures that are often found in natural products and pharmaceuticals .

Biochemical Studies

This compound is also valuable in biochemical research:

- Functionalization of Polymers : It has been used to functionalize polymers such as poly(2-isopropyl-2-oxazoline), enhancing their properties for specific applications like drug delivery systems. The incorporation of Fmoc-lysine into these polymers can alter their solubility and biocompatibility, making them suitable for various biomedical applications .

- Self-Assembly Studies : Research has shown that Fmoc-functionalized compounds can self-assemble into nanostructures, which are useful in creating scaffolds for tissue engineering and regenerative medicine .

Summary of Findings

The applications of this compound span across multiple domains within chemical biology and medicinal chemistry. Its structural features enable it to function effectively as a building block in peptide synthesis while also serving as a precursor for biologically active compounds.

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Peptide Synthesis | Building block for lysine incorporation | Enhanced peptide complexity and functionality |

| Drug Development | Synthesis of cathepsin B inhibitors | Potential neuroprotective therapies |

| Biochemical Studies | Functionalization of polymers | Improved drug delivery systems |

| Self-Assembly Studies | Creation of nanostructures | Applications in tissue engineering |

作用机制

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, where the active form is released upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or application being studied.

相似化合物的比较

Similar Compounds

Carbamicacid,N-[(1S)-1-(2-bromoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

Carbamicacid,N-[(1S)-1-(2-iodoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,9H-fluoren-9-ylmethylester: Similar structure but with an iodoacetyl group.

Uniqueness

The uniqueness of Fmoc-Lys(Boc)-COCH2Cl lies in its combination of functional groups, which provides versatility in chemical reactions and applications.

生物活性

Fmoc-Lys(Boc)-COCH2Cl is a compound frequently utilized in peptide synthesis and drug development due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of lysine, featuring the following protective groups:

- Fmoc (9-Fluorenylmethoxycarbonyl) : A common protecting group for amines in peptide synthesis.

- Boc (tert-Butoxycarbonyl) : Another protective group that enhances the stability of the lysine side chain.

- Chloromethyl ketone (COCH2Cl) : This functional group can participate in nucleophilic reactions, making it a valuable electrophile in various chemical reactions.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from commercially available lysine derivatives. A notable method includes:

- Protection of Amino Groups : The amino groups of lysine are protected using Fmoc and Boc groups.

- Formation of Chloromethyl Ketone : The chloromethyl ketone functionality is introduced through acylation reactions with appropriate reagents.

The overall yield and purity of the synthesized compound are critical for its subsequent biological applications. For instance, studies have reported yields exceeding 90% with high purity levels, indicating effective synthetic routes .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes, particularly cysteine proteases like Cathepsin B (Cat.B). Research findings indicate that this compound exhibits competitive inhibition properties, with IC50 values comparable to other known inhibitors at physiological pH levels .

| Compound | IC50 (µM) at pH 4.6 | IC50 (µM) at pH 7.2 |

|---|---|---|

| This compound | 0.5 | 0.6 |

| Original Compound | 0.45 | 0.55 |

This table highlights the potency of this compound as an inhibitor, suggesting its potential utility in therapeutic applications targeting cysteine proteases involved in various diseases, including cancer.

Peptide Synthesis Applications

In peptide synthesis, this compound serves as a versatile building block. Its ability to undergo coupling reactions while retaining protective groups allows for the construction of complex peptide sequences. The compound's stability under different reaction conditions enhances its applicability in solid-phase peptide synthesis .

Case Study 1: Synthesis and Application in Drug Development

A recent study focused on synthesizing a peptide inhibitor using this compound as a key intermediate. The resulting peptide demonstrated significant inhibitory activity against Cat.B, highlighting the compound's relevance in developing new therapeutic agents .

Case Study 2: Bioconjugation Techniques

Another investigation explored the use of this compound in bioconjugation strategies to attach peptides to biomolecules for targeted drug delivery systems. The chloromethyl ketone functionality facilitated selective coupling with nucleophilic targets, enhancing the specificity and efficacy of drug delivery systems .

属性

IUPAC Name |

tert-butyl N-[(5S)-7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVZKAPHORZAMF-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。